molecular formula C18H21N3O2 B2372029 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2034463-55-1

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2372029
CAS No.: 2034463-55-1
M. Wt: 311.385
InChI Key: TYIUDSJYQCAACT-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is involved in the breakdown of the amino acid tyrosine.

Mode of Action

The compound acts as an effective inhibitor of 4-HPPD . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition disrupts the normal metabolic pathway of tyrosine.

Result of Action

The inhibition of 4-HPPD by this compound can lead to significant changes at the molecular and cellular levels. For instance, it has been shown to trigger oxidative stress, disrupt cell morphology, and inhibit photosynthetic activity in algae . The compound also shows selectivity in inhibiting 4-HPPD activity in vitro, with IC50 values of 15 nM (silkworm), 23 nM (Arabidopsis), and 180 nM (corn) .

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-3,5-6,9-10,16-17H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIUDSJYQCAACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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